5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride
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Overview
Description
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride is a complex organic compound that features a piperidine moiety, a phenyl group, and an imidazoisoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Construction of the Imidazoisoquinoline Core: This step often involves cyclization reactions, such as the Pictet-Spengler reaction, which forms the imidazoisoquinoline core from suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Imidazoisoquinoline Derivatives: Compounds with similar imidazoisoquinoline structures may also exhibit comparable biological properties.
Uniqueness
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride is unique due to its specific combination of structural features, which may confer distinct biological activities and applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H27Cl2N3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C23H25N3.2ClH/c1-4-13-25(14-5-1)17-18-8-10-19(11-9-18)22-16-20-6-2-3-7-21(20)23-24-12-15-26(22)23;;/h2-3,6-11,16H,1,4-5,12-15,17H2;2*1H |
InChI Key |
HBPDSQVHZWBSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl |
Origin of Product |
United States |
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